molecular formula C11H18O2 B14245529 5-(Hex-1-EN-1-YL)-4-methyloxolan-2-one CAS No. 188442-41-3

5-(Hex-1-EN-1-YL)-4-methyloxolan-2-one

Cat. No.: B14245529
CAS No.: 188442-41-3
M. Wt: 182.26 g/mol
InChI Key: BYIRFTDMZHFGOJ-UHFFFAOYSA-N
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Description

5-(Hex-1-EN-1-YL)-4-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a hex-1-en-1-yl group attached to the 5th position and a methyl group attached to the 4th position of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hex-1-EN-1-YL)-4-methyloxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of hex-1-en-1-yl alcohol with 4-methyloxolan-2-one under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Hex-1-EN-1-YL)-4-methyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The hex-1-en-1-yl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated oxolane derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

5-(Hex-1-EN-1-YL)-4-methyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-(Hex-1-EN-1-YL)-4-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Hex-1-en-1-yl acetate: Similar in structure but with an acetate group instead of the oxolane ring.

    Hex-1-en-1-yl alcohol: Lacks the oxolane ring and has a hydroxyl group instead.

    4-Methyloxolan-2-one: Similar oxolane ring structure but without the hex-1-en-1-yl group.

Uniqueness

5-(Hex-1-EN-1-YL)-4-methyloxolan-2-one is unique due to the presence of both the hex-1-en-1-yl group and the oxolane ring, which confer distinct chemical and physical properties. This combination of structural features makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

188442-41-3

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

5-hex-1-enyl-4-methyloxolan-2-one

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-10-9(2)8-11(12)13-10/h6-7,9-10H,3-5,8H2,1-2H3

InChI Key

BYIRFTDMZHFGOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC1C(CC(=O)O1)C

Origin of Product

United States

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